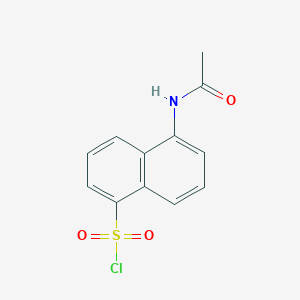

Ethyl 2-(4-nitroanilino)-2-oxoacetate

Descripción general

Descripción

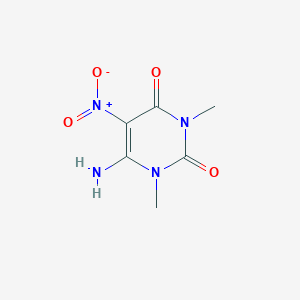

Ethyl 2-(4-nitroanilino)-2-oxoacetate (ENOA) is an organic compound that is used in a variety of scientific research applications. It is a compound of the nitroaniline family, which is characterized by its nitro group and aniline ring. ENOA has been used in a wide range of scientific studies, from biochemical and physiological studies to laboratory experiments.

Aplicaciones Científicas De Investigación

Chemical Reduction of Nitroaniline

Specific Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

Nitroaniline (NA) is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development in recent years . The chemical reduction of 4-NA using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years .

Methods of Application or Experimental Procedures

The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies . Focus has also been given to sodium borohydride (NaBH4), which is used as a reductant during the chemical reduction of NA .

Summary of Results or Outcomes

This systematic review summarizes the fundamentals associated with the catalytic degradation of 4-NA, and presents a comprehensive and critical study of the latest modifications used in the synthesis of these catalytic systems . In addition, the kinetics, mechanisms, thermodynamics, as well as the future directions required for understanding this model reaction, have been provided in this particular study .

Synthesis of Dyes

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

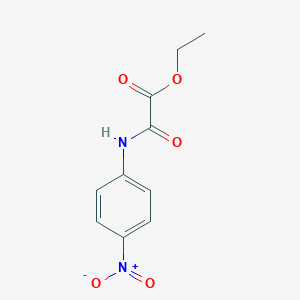

Nitroaniline derivatives are used in the manufacture of certain azo dyes and disperse dyes . They are also used in printing ink, toner, and the preparation of preservatives .

Methods of Application or Experimental Procedures

The synthesis of these dyes involves complex organic reactions that require precise control over reaction conditions . The nitro group in nitroaniline can be reduced to an amine group, which can then react with other compounds to form the dye .

Summary of Results or Outcomes

The resulting dyes have a wide range of colors and can be used in various applications, including textiles, plastics, and printing .

Optoelectronic Applications

Specific Scientific Field

This application falls under the field of Material Science and Engineering .

Summary of the Application

4-Nitroaniline can be used to prepare poly (4-nitroaniline) thin films for optoelectronic applications .

Methods of Application or Experimental Procedures

The preparation of these thin films involves the polymerization of 4-nitroaniline under controlled conditions .

Summary of Results or Outcomes

The resulting thin films have unique optical properties that make them suitable for use in optoelectronic devices .

Preparation of Nitro Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Nitro compounds are a very important class of nitrogen derivatives . They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Methods of Application or Experimental Procedures

The preparation of nitro compounds involves reactions such as direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Summary of Results or Outcomes

The resulting nitro compounds have a variety of uses in different fields, including the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

Synthesis of o-Phenylenediamine

Summary of the Application

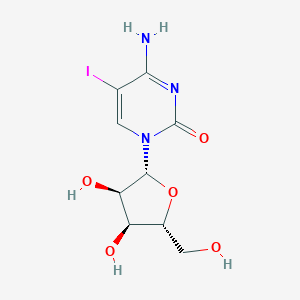

2-Nitroaniline is used to make o-phenylenediamine . It is also used in the manufacture of vat dyes, chemicals that keep photos from fogging up, and coccidiostats .

Methods of Application or Experimental Procedures

The synthesis of o-phenylenediamine involves the reaction of 2-nitrochlorobenzene with ammonia .

Summary of Results or Outcomes

The resulting o-phenylenediamine is used in various industrial applications, including the manufacture of dyes and other chemicals .

Propiedades

IUPAC Name |

ethyl 2-(4-nitroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-3-5-8(6-4-7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAMLGBMDVNTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279131 | |

| Record name | Ethyl (4-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-nitroanilino)-2-oxoacetate | |

CAS RN |

5416-11-5 | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)